molecular formula C25H36O8 B1194978 Dehydroepiandrosterone 3-glucuronide CAS No. 3331-64-4

Dehydroepiandrosterone 3-glucuronide

Cat. No. B1194978
CAS RN: 3331-64-4
M. Wt: 464.5 g/mol
InChI Key: GLONBVCUAVPJFV-PCDHEYSGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroepiandrosterone 3-glucuronide belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, dehydroepiandrosterone 3-glucuronide is considered to be a steroid conjugate lipid molecule. Dehydroepiandrosterone 3-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Dehydroepiandrosterone 3-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, dehydroepiandrosterone 3-glucuronide is primarily located in the cytoplasm and membrane (predicted from logP). Dehydroepiandrosterone 3-glucuronide can be biosynthesized from beta-D-glucuronic acid and dehydroepiandrosterone.
Dehydroisoandrosterone 3-glucuronide is a steroid glucosiduronic acid having dehydroepiandrosterone as the steroid component. It has a role as a metabolite. It derives from a beta-D-glucuronic acid and a dehydroepiandrosterone.

Scientific Research Applications

Neurological Applications

DHEA has been examined for its potential benefits in treating depression and depressive symptoms across various psychiatric and medical conditions. Studies have shown that DHEA supplementation can lead to significant improvements in patients with depression, including those suffering from schizophrenia, anorexia nervosa, HIV, and adrenal insufficiency. However, the results in patients with fibromyalgia and autoimmune diseases remain inconclusive or contradictory (Peixoto et al., 2014).

Endocrinological Research

Research on congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency has highlighted the role of DHEA in adrenal and gonadal steroid synthesis. Elevated DHEA concentrations are a hallmark of this condition, which affects steroid synthesis. The findings suggest that managing DHEA levels could play a role in treating this rare form of congenital adrenal hyperplasia (Al Alawi et al., 2019).

Reproductive Health

In the context of reproductive health, DHEA supplementation has been investigated for its potential to improve in vitro fertilization (IVF) outcomes, particularly in patients with diminished ovarian reserve or poor ovarian response. Studies indicate that DHEA can enhance several IVF outcomes, such as increasing the number of oocytes retrieved and improving the quality of embryos, although its impact on live birth rates requires further investigation (Wang et al., 2022).

Bone Health and Osteoporosis

Investigations into DHEA's role in bone health have shown promising results, particularly concerning osteoporosis and fracture healing. The hormone has been linked to increased bone mineral density and improved fracture healing, attributed to its ability to enhance osteoblast activity and insulin-like growth factor 1 (IGF-1) expression, crucial for bone regeneration and health (Kirby et al., 2020).

Immunological and Anti-Aging Research

DHEA's immunological roles and potential anti-aging effects have been subjects of interest, given its wide range of pharmacological activities. While some studies have noted improvements in aspects like immune modulation, muscle building, and hormonal balance, the comprehensive benefits and mechanisms of DHEA in aging and immune function remain areas for further exploration (Sahu et al., 2020).

properties

CAS RN

3331-64-4

Product Name

Dehydroepiandrosterone 3-glucuronide

Molecular Formula

C25H36O8

Molecular Weight

464.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H36O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31)/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1

InChI Key

GLONBVCUAVPJFV-PCDHEYSGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C

SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroepiandrosterone 3-glucuronide
Reactant of Route 2
Dehydroepiandrosterone 3-glucuronide
Reactant of Route 3
Dehydroepiandrosterone 3-glucuronide
Reactant of Route 4
Dehydroepiandrosterone 3-glucuronide
Reactant of Route 5
Dehydroepiandrosterone 3-glucuronide
Reactant of Route 6
Dehydroepiandrosterone 3-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.